molecular formula C9H7N3O2 B11175102 N,N-bis(cyanomethyl)furan-2-carboxamide

N,N-bis(cyanomethyl)furan-2-carboxamide

Cat. No.: B11175102
M. Wt: 189.17 g/mol
InChI Key: DAVOLXGOHHLJQW-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)furan-2-carboxamide is a chemical compound characterized by the presence of a furan ring and two cyanomethyl groups attached to a carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with cyanomethylating agents under controlled conditions. One common method includes the use of 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reactions are often carried out in a microwave reactor to optimize reaction time and yield .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The cyanomethyl groups can be reduced to primary amines.

    Substitution: The carboxamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products:

Scientific Research Applications

N,N-bis(cyanomethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyanomethyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • 2,5-bis(N-methyl-aminomethyl)furan

Comparison: N,N-bis(cyanomethyl)furan-2-carboxamide is unique due to the presence of two cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other furan derivatives.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

N,N-bis(cyanomethyl)furan-2-carboxamide

InChI

InChI=1S/C9H7N3O2/c10-3-5-12(6-4-11)9(13)8-2-1-7-14-8/h1-2,7H,5-6H2

InChI Key

DAVOLXGOHHLJQW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

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